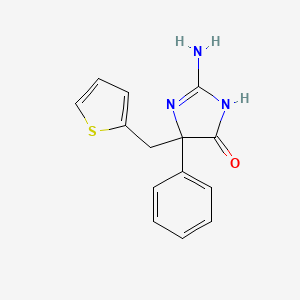

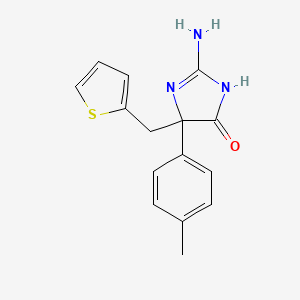

2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as PTPI, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the imidazole family of molecules and has unique properties that make it useful in a range of laboratory experiments. PTPI has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a probe for the study of biological systems. In

Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives have been recognized for their potent antimicrobial properties. The compound , with its thiophene moiety, could be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing microbial growth .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiophene derivatives make them candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory pathways could lead to effective treatments for conditions characterized by inflammation and pain .

Anticancer Research

Thiophene derivatives have shown promise in anticancer research due to their ability to inhibit kinases and other enzymes involved in cell division and growth. This compound could be investigated for its potential to act as an anti-mitotic agent, disrupting the proliferation of cancer cells .

Antipsychotic and Anti-anxiety Medications

The structural complexity of this compound suggests potential applications in neurological disorders. Its derivatives could be explored for their efficacy in treating conditions such as schizophrenia and anxiety, possibly by interacting with neurotransmitter systems .

Antioxidant Properties

Thiophene derivatives can exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research into the compound’s ability to scavenge free radicals could lead to the development of novel antioxidants .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to interact with estrogen receptors, which could be beneficial in treating hormone-related disorders. This compound might be researched for its potential use in hormone replacement therapies or in the management of reproductive health issues .

Kinase Inhibition

Kinases play a significant role in signal transduction and are targets for drug development. The compound’s potential to inhibit kinase activity could be explored, offering a pathway to develop new treatments for diseases where kinase overactivity is a factor .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. This compound could contribute to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), given its structural properties that favor electronic conduction .

Mécanisme D'action

Target of Action

It’s worth noting that both thiophene and imidazole derivatives have been associated with a wide range of biological activities .

Mode of Action

Compounds containing thiophene and imidazole moieties have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene and imidazole derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

A study on a similar compound, a novel metal complex synthesized using a thiophene derivative, suggested significant drug-likeness features based on the lipinski criteria .

Result of Action

Thiophene and imidazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

2-amino-4-phenyl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFACQXRDNMIZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)

![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)

![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)

![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)

![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)

![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)

![2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345720.png)